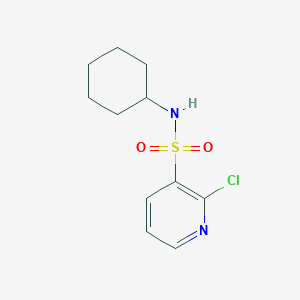

2-chloro-N-cyclohexylpyridine-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-N-cyclohexylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclohexylpyridine-3-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with pyridine-3-sulfonyl chloride and cyclohexylamine as the starting materials.

Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. The mixture is heated to a specific temperature (usually around 80-100°C) and stirred for several hours to ensure complete reaction.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification systems to ensure efficiency and cost-effectiveness. The process parameters are optimized to achieve high yield and purity.

化学反応の分析

Types of Reactions: 2-Chloro-N-cyclohexylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as ammonia (NH₃) or alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Sulfonyl chlorides, sulfonic acids.

Reduction Products: Amines, reduced sulfonamides.

Substitution Products: Various substituted pyridines and sulfonamides.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity:

2-Chloro-N-cyclohexylpyridine-3-sulfonamide exhibits notable antibacterial properties. Sulfonamides, including this compound, are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is crucial for folate synthesis in bacteria. This inhibition occurs through the blockade of dihydropteroate synthase, leading to bacteriostatic effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Potential Therapeutic Uses:

- Antibiotics: The compound is explored as a lead structure for developing new antibiotics, particularly against resistant bacterial strains.

- Anti-inflammatory Agents: Research indicates potential anti-inflammatory properties, suggesting applicability in treating inflammatory diseases.

- Cancer Research: Investigations into its role as an enzyme inhibitor could reveal mechanisms beneficial for cancer therapy by targeting tumor growth pathways .

Synthetic Utility

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that enhance biological activity or selectivity towards specific targets. The synthesis typically involves reactions with sulfonyl chlorides and amines under controlled conditions .

Synthesis Overview:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Sulfonyl chloride + amine | Dry solvent, room temperature | 70-82% |

| 2 | Cyclization reactions | Heat application | Variable |

Several studies have documented the biological activities of this compound:

- Antibacterial Evaluation: In vitro studies have demonstrated significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to established antibiotics:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 30 ± 0.12 | 7.81 |

| Escherichia coli | 31 ± 0.12 | 7.81 |

| Klebsiella pneumoniae | 25 ± 0.10 | 15.62 |

- Inhibition Studies: Further investigations have shown that the compound effectively inhibits dihydropteroate synthase, leading to reduced bacterial growth rates in vitro .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluating the efficacy of novel sulfonamides found that derivatives similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to ciprofloxacin.

Case Study 2: Enzyme Inhibition

Research into enzyme inhibition capabilities revealed that this compound effectively inhibits dihydropteroate synthase, significantly impacting bacterial proliferation rates .

作用機序

The mechanism by which 2-chloro-N-cyclohexylpyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

類似化合物との比較

2-Chloro-N-cyclohexylpyridine-3-sulfonamide can be compared with other similar compounds such as:

2-Chloro-N-methylpyridine-3-sulfonamide: Similar structure but different substituent on the nitrogen.

2-Chloro-N-phenylpyridine-3-sulfonamide: Different substituent on the nitrogen, leading to different properties.

2-Chloropyridine-3-sulfonic acid: Lack of the cyclohexyl group, resulting in different chemical behavior.

These compounds share the core pyridine-sulfonamide structure but differ in their substituents, leading to variations in their chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

2-Chloro-N-cyclohexylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a chloro group and a sulfonamide moiety. The presence of the sulfonamide functional group is critical for its biological activity, as it mimics para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis.

The primary mechanism by which sulfonamides, including this compound, exert their effects is through the inhibition of dihydropteroate synthase. This enzyme plays a crucial role in the bacterial synthesis of folate by catalyzing the condensation of PABA with p-hydroxybenzoate. By mimicking PABA, sulfonamides competitively inhibit this enzyme, leading to reduced folate production and ultimately hindering bacterial growth and replication .

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The following table summarizes its activity compared to other known sulfonamides:

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamides, including this compound, against strains of Staphylococcus aureus. The results demonstrated that this compound showed comparable efficacy to sulfamethazine, indicating its potential as an alternative treatment option .

- Synergistic Effects : Research has indicated that combining this compound with metal complexes (e.g., Ru(III)) enhances its antibacterial properties. The coordination with metal ions increases the binding affinity to bacterial targets, thereby improving therapeutic outcomes .

- Fungal Activity : In addition to antibacterial properties, this compound has been tested for antifungal activity against species such as Candida albicans. Preliminary results suggest moderate effectiveness, warranting further investigation into its application in antifungal therapy .

Toxicity and Side Effects

While sulfonamides are generally well-tolerated, they can cause allergic reactions in some individuals. Common side effects include gastrointestinal disturbances and skin reactions such as Stevens-Johnson syndrome. The risk of these adverse effects necessitates careful monitoring during clinical use .

特性

IUPAC Name |

2-chloro-N-cyclohexylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2S/c12-11-10(7-4-8-13-11)17(15,16)14-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCCDQFXVPOLLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。